(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone
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Overview
Description
(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C22H18BrN3O2 and its molecular weight is 436.309. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Synthesis
Research has been conducted on the synthesis and structural characterization of compounds closely related to the specified chemical. For example, studies have described the synthesis of isomorphous structures and pyrazoline derivatives, showcasing their potential in obeying the chlorine-methyl exchange rule and their antimicrobial activities, respectively (Swamy et al., 2013); (Kumar et al., 2012).
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of pyrazoline derivatives. One study synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrating good antimicrobial activity comparable with standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds was found to enhance antimicrobial activity (Kumar et al., 2012).
Optical Properties and Material Applications
Another study focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, illustrating how their optical properties, such as absorption and fluorescence spectra, can be tuned for potential applications in low-cost luminescent materials (Volpi et al., 2017).
Anti-inflammatory and Antibacterial Agents
Further research includes the microwave-assisted synthesis of novel pyrazoline derivatives showing potent antiinflammatory and antibacterial activities. This underscores the therapeutic potential of these compounds in designing new drugs (Ravula et al., 2016).
Corrosion Inhibition
Compounds structurally similar to the specified chemical have also been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solutions, demonstrating significant efficiency and suggesting potential applications in protecting metals from corrosion (Yadav et al., 2015).
Mechanism of Action
Target of action
Pyrazole derivatives, to which this compound belongs, are known for their diverse pharmacological effects . They have been studied for their potential antileishmanial and antimalarial activities .
Mode of action
The mode of action of pyrazole derivatives can vary greatly depending on their structure and the functional groups they carry. Some pyrazole derivatives have been found to inhibit enzymes like acetylcholinesterase, which plays a crucial role in nerve impulse transmission .
Biochemical pathways
Pyrazole derivatives can affect various biochemical pathways. For example, they can interfere with the production of reactive oxygen species, which are involved in many cellular processes and disease states .
Result of action
The molecular and cellular effects of pyrazole derivatives can include changes in enzyme activity, alterations in cellular signaling pathways, and potential cytotoxic effects .
Properties
IUPAC Name |
[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c1-28-21-5-3-2-4-18(21)20-14-19(15-6-8-17(23)9-7-15)25-26(20)22(27)16-10-12-24-13-11-16/h2-13,20H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNURZLDNHXGTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=NC=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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